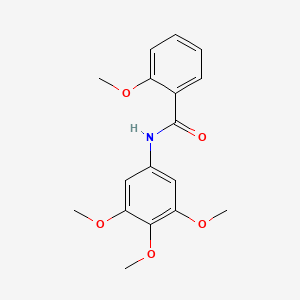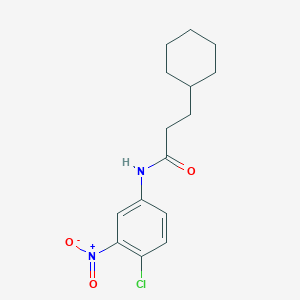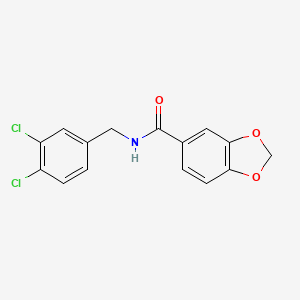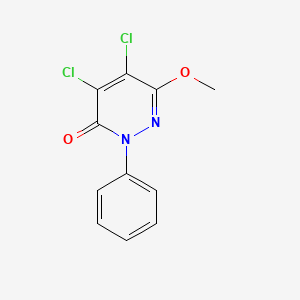
2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of related benzamide compounds typically involves the condensation reactions of corresponding amines and acids or their derivatives. For example, derivatives of N-(pyridin-3-yl)benzamide are synthesized by combining amines with different benzoyl groups under controlled conditions (Mohan et al., 2021). Similarly, 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide could be synthesized through analogous methods, ensuring the presence of methoxy groups on the phenyl ring.
Molecular Structure Analysis The molecular structure of benzamide derivatives is characterized by X-ray diffraction and spectroscopic methods, revealing details about crystal systems, molecular geometry, and electronic properties. For example, Demir et al. (2015) describe the molecular structure of a similar benzamide derivative using X-ray diffraction and density functional theory (DFT) calculations (Demir et al., 2015). These methods could also elucidate the structure of this compound, providing insights into its crystalline form and electronic configuration.
Chemical Reactions and Properties Benzamide compounds participate in various chemical reactions, showcasing their reactivity and functional group transformations. For instance, the photoaddition reaction of arenecarbothioamides to 2-methoxyfuran demonstrates the reactivity of similar methoxy-containing compounds under light irradiation (Oda et al., 1997). Such reactions highlight the potential chemical behaviors of this compound in synthetic and transformation processes.
Physical Properties Analysis The physical properties of benzamide derivatives, including melting points, solubility, and crystalline structure, are crucial for their application and handling. The characterization of similar compounds, like the structural and spectral studies conducted on benzothiazole derivatives, provides a foundation for understanding the physical characteristics of this compound (İde et al., 1996).
Chemical Properties Analysis The chemical properties, such as acidity, basicity, reactivity with other chemicals, and stability under various conditions, define the application range of benzamide compounds. Studies like the regioselective ortho-acetoxylation/methoxylation of N-(2-benzoylphenyl)benzamides shed light on the chemical modification potential of benzamide derivatives (Reddy et al., 2011). These properties are essential for the development and application of this compound in various chemical contexts.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Biochemical Pathways
The TMP group is known to inhibit several proteins and enzymes, affecting multiple biochemical pathways. For instance, it inhibits tubulin, a protein that forms microtubules, which are essential for cell division . It also inhibits Hsp90, a chaperone protein that helps other proteins fold properly, stabilizes proteins against heat stress, and aids in protein degradation . Additionally, it inhibits TrxR, an enzyme that plays a role in cell growth and death .
Pharmacokinetics
The tmp group is known to be present in a wide range of therapeutically interesting drugs, including colchicine and podophyllotoxin . These drugs have been shown to have good bioavailability and are well-absorbed in the body .
Result of Action
The TMP group has been associated with anti-cancer effects by effectively inhibiting tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β . This leads to the inhibition of cell division, protein folding, and cell growth, resulting in the death of cancer cells .
Análisis Bioquímico
Biochemical Properties
The 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide interacts with several enzymes, proteins, and other biomolecules. The TMP group in this compound has been found to effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions play a crucial role in the compound’s biochemical reactions.
Cellular Effects
The cellular effects of this compound are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit ERKs phosphorylation, a key process in cell signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it has been found to inhibit Taq polymerase and telomerase, and trigger caspase activation by a possible oxidative mechanism .
Propiedades
IUPAC Name |
2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-8-6-5-7-12(13)17(19)18-11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUILLCHWRHBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)
![2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5713868.png)

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)

![ethyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate](/img/structure/B5713891.png)

![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)